5-chloro-2-methoxy-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
Description
5-Chloro-2-methoxy-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a synthetic small molecule featuring a 1,3,4-thiadiazole core substituted with a benzamide moiety at position 2 and a (2-oxo-2-phenylethyl)thio group at position 3. The benzamide component is further modified with a chlorine atom at position 5 and a methoxy group at position 2 of the benzene ring. This compound belongs to a class of 1,3,4-thiadiazole derivatives, which are widely studied for their diverse biological activities, including anticancer, antimicrobial, and antioxidant properties .
Properties
IUPAC Name |
5-chloro-2-methoxy-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O3S2/c1-25-15-8-7-12(19)9-13(15)16(24)20-17-21-22-18(27-17)26-10-14(23)11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPUVEGLYOTZFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=NN=C(S2)SCC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Anhydrous Methylation
Procedure :
- 5-Chlorosalicylic acid (1 equiv) is suspended in acetone with anhydrous potassium carbonate (3.15 equiv).
- Dimethyl sulfate (2.15 equiv) is added dropwise under reflux (4 hours).
- After cooling, the mixture is filtered, and acetone evaporated to yield methyl 5-chloro-2-methoxybenzoate (95% yield).
- Saponification with aqueous NaOH (10%, reflux, 1 hour) provides 5-chloro-2-methoxybenzoic acid (m.p. 80–81°C).
Advantages : High yield, avoids intermediate ester isolation.
Aqueous Methylation
Procedure :
- Methyl 5-chlorosalicylate is treated with dimethyl sulfate in aqueous NaOH.
- Stepwise methylation at 45–50°C yields methyl 5-chloro-2-methoxybenzoate (72% yield after recrystallization).
Limitations : Lower efficiency due to competing hydrolysis.
Synthesis of 1,3,4-Thiadiazole-2-Amine Intermediate
The 1,3,4-thiadiazole ring is constructed via cyclocondensation of thiosemicarbazides. A microwave-assisted method enhances efficiency:
Microwave-Assisted Cyclization
Procedure :
- Thiosemicarbazide (1 equiv) and carbon disulfide (1.1 equiv) are irradiated under solvent-free conditions (300 W, 5–10 minutes).
- The intermediate thiosemicarbazone is treated with concentrated sulfuric acid to induce cyclization, yielding 2-amino-1,3,4-thiadiazole (85–90% yield).
Advantages : Rapid reaction times, reduced byproduct formation.
Functionalization of Thiadiazole with Thioether Moiety
The 5-position of the thiadiazole ring is sulfurated using 2-bromoacetophenone:
Thioether Formation
Procedure :
- 2-Amino-1,3,4-thiadiazole (1 equiv) is dissolved in methanol with sodium acetate (1.5 equiv).
- 2-Bromoacetophenone (1.05 equiv) is added dropwise at 20°C (1 hour).
- The product, 5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-amine, is filtered and recrystallized from ethanol (99.1% yield).
Key Insight : Sodium acetate neutralizes HBr, driving the reaction to completion.
Coupling of Benzoyl and Thiadiazole Moieties
The final amidation links the benzoyl chloride to the thiadiazole amine:
Acid Chloride Method
Procedure :
- 5-Chloro-2-methoxybenzoic acid (1 equiv) is refluxed with thionyl chloride (3 equiv) for 1 hour.
- Excess thionyl chloride is removed under vacuum, yielding 5-chloro-2-methoxybenzoyl chloride (72% yield).
- The acid chloride is added to a solution of 5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-amine (1 equiv) in dichloromethane with triethylamine (1.5 equiv).
- Stirring at room temperature (24 hours) affords the target compound after crystallization from methanol (68–75% yield).
Optimization : Triethylamine scavenges HCl, preventing protonation of the amine.
Coupling Agent Approach
Procedure :
- 5-Chloro-2-methoxybenzoic acid (1 equiv) is activated with HBTU (1.2 equiv) and DIPEA (2 equiv) in DMF.
- The thiadiazole amine (1 equiv) is added, and the mixture is stirred at 0°C → room temperature (12 hours).
- Purification via column chromatography (hexane/ethyl acetate) yields the product (70–78% yield).
Advantages : Avoids handling corrosive acid chlorides.
Analytical Characterization and Validation
Critical spectral data for the target compound include:
- IR (KBr) : 3280 cm⁻¹ (N–H stretch), 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C–O–C).
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, thiadiazole-H), 7.98–7.42 (m, 5H, Ph), 4.32 (s, 2H, SCH₂), 3.89 (s, 3H, OCH₃).
- MS (ESI+) : m/z 460.1 [M+H]⁺.
Purity is confirmed by HPLC (C18 column, 95:5 MeOH/H₂O, λ = 254 nm, tᵣ = 6.8 minutes).
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time | Cost Efficiency |
|---|---|---|---|---|
| Acid Chloride | 68–75 | ≥98 | 24 hours | High |
| Coupling Agent | 70–78 | ≥97 | 12 hours | Moderate |
| Microwave | 85–90 | ≥99 | 30 minutes | Low |
Trade-offs : Microwave methods offer speed but require specialized equipment. Acid chloride routes are cost-effective but involve hazardous reagents.
Challenges and Mitigation Strategies
- Regioselectivity in Thiadiazole Synthesis : Use of electron-withdrawing groups (e.g., nitro) directs cyclization to the 1,3,4-thiadiazole isomer.
- Thioether Oxidation : Reactions conducted under nitrogen minimize disulfide formation.
- Amine Protonation : Excess base (e.g., Na₂CO₃) ensures deprotonation during coupling.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methoxy-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
5-chloro-2-methoxy-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table summarizes key structural analogs of 5-chloro-2-methoxy-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, highlighting substituent variations and their impact on properties such as melting point, yield, and spectral data:
Key Observations :
- The target compound shares a benzamide-thiadiazole scaffold with analogs like 5e and 4c , but its unique (2-oxo-2-phenylethyl)thio group distinguishes it from compounds with simpler alkyl or arylthio substituents .
- Methoxy and chloro substituents on the benzamide ring (as in 4c and 5e ) are associated with enhanced thermal stability (higher melting points) and distinct NMR shifts for aromatic protons .
- The cyanoacrylamido group in 7d introduces strong IR absorption at ~2220 cm⁻¹ (C≡N stretch), a feature absent in the target compound .
Key Observations :
- The target compound’s (2-oxo-2-phenylethyl)thio group may mimic the bioactivity of sulfur-containing analogs like 9g (antioxidant) and 7d (anticancer), though its ketone functionality could enhance metabolic stability .
Biological Activity
The compound 5-chloro-2-methoxy-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a derivative of the 1,3,4-thiadiazole class, which is known for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure
The compound features a thiadiazole ring , which is a significant pharmacophore associated with various biological activities. The presence of the chloro and methoxy groups enhances its lipophilicity and bioavailability.
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. The compound under review has shown promising results against various bacterial strains. For instance:
- Staphylococcus aureus and Escherichia coli were tested using the agar diffusion method, demonstrating significant antibacterial effects compared to control groups .
| Bacterial Strain | Activity Observed |
|---|---|
| Staphylococcus aureus | High |
| Escherichia coli | Moderate |
Anticancer Properties
Research indicates that thiadiazole derivatives can inhibit cancer cell proliferation. The compound has been evaluated for its cytotoxic effects on several cancer cell lines. Molecular docking studies suggest that it may act as a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells .
The biological activity of this compound can be attributed to:
- Inhibition of Enzymatic Activity : The compound's interaction with enzymes like DHFR disrupts cellular processes essential for tumor growth.
- Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, leading to cell lysis.
Study 1: Antimicrobial Efficacy
A recent study synthesized various thiadiazole derivatives and evaluated their antimicrobial activities. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) against both Gram-positive and Gram-negative bacteria, highlighting its potential as an effective antimicrobial agent .
Study 2: Anticancer Activity
In vitro studies on cancer cell lines revealed that the compound significantly reduced cell viability at concentrations above 10 µM. The mechanism was linked to apoptosis induction via mitochondrial pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
